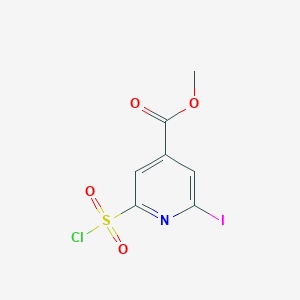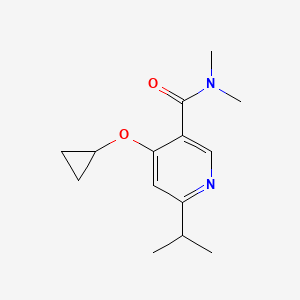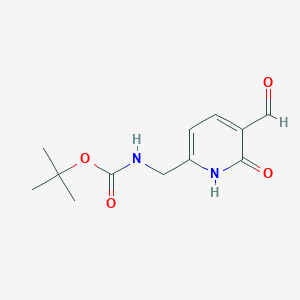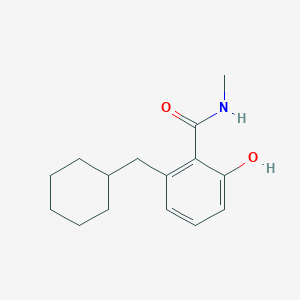
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a cyclohexylmethyl group, a hydroxyl group, and a methylamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(Cyclohexylmethyl)-6-hydroxybenzoic acid with N-methylamine. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(Cyclohexylmethyl)-6-oxo-N-methylbenzamide.
Reduction: Formation of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of conditions involving inflammation or bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory applications, it could modulate signaling pathways involved in the inflammatory response, such as the inhibition of cyclooxygenase (COX) enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohexylmethyl)-6-hydroxybenzoic acid: Similar structure but lacks the N-methylamide group.
N-methylbenzamide: Similar structure but lacks the cyclohexylmethyl and hydroxyl groups.
2-(Cyclohexylmethyl)-N-methylbenzamide: Similar structure but lacks the hydroxyl group.
Uniqueness
2-(Cyclohexylmethyl)-6-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups on the benzene ring, along with the N-methylamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-6-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-16-15(18)14-12(8-5-9-13(14)17)10-11-6-3-2-4-7-11/h5,8-9,11,17H,2-4,6-7,10H2,1H3,(H,16,18) |
Clave InChI |
RKNLTPJNFRBXSX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC=C1O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


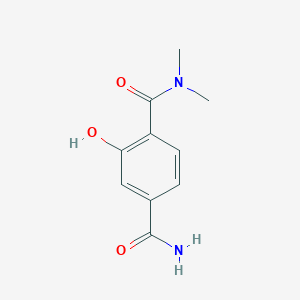
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
![[2-(Benzylamino)pyrimidin-5-YL]boronic acid](/img/structure/B14845033.png)
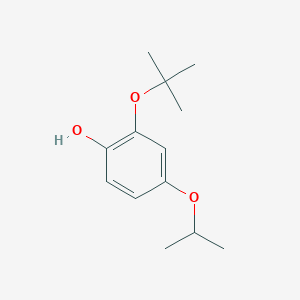
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)


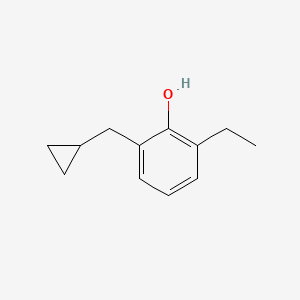
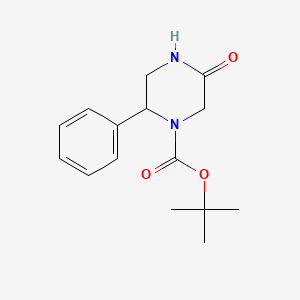
![[1,3]Dioxolo[4,5-B]pyridin-6-ylacetic acid](/img/structure/B14845084.png)

